molecular formula C12H15NO3 B14839390 5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde

5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde

Cat. No.: B14839390
M. Wt: 221.25 g/mol
InChI Key: UDQQSOWFJPRWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It contains a cyclopropoxy group, an isopropoxy group, and an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde typically involves the reaction of 5-cyclopropoxy-2-isopropoxyisonicotinic acid with appropriate reagents to form the aldehyde group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropoxyisonicotinaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-yloxypyridine-4-carbaldehyde

InChI

InChI=1S/C12H15NO3/c1-8(2)15-12-5-9(7-14)11(6-13-12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

UDQQSOWFJPRWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C=O)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.